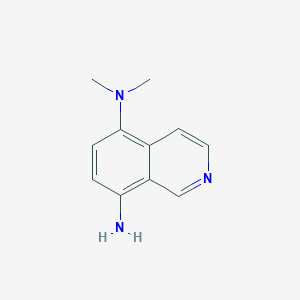

5-N,5-N-dimethylisoquinoline-5,8-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-N,5-N-dimethylisoquinoline-5,8-diamine is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . It is a derivative of isoquinoline, characterized by the presence of two amino groups at the 5 and 8 positions, and two methyl groups attached to the nitrogen atom at the 5 position. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-N,5-N-dimethylisoquinoline-5,8-diamine typically involves the following steps:

Starting Material: The synthesis begins with isoquinoline as the starting material.

Nitration: Isoquinoline undergoes nitration to introduce nitro groups at the desired positions.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Methylation: The final step involves the methylation of the amino groups using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-N,5-N-dimethylisoquinoline-5,8-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of quinones or nitroso derivatives.

Reduction: Formation of more reduced amine derivatives.

Substitution: Formation of N-acyl or N-alkyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that derivatives of isoquinoline compounds, including 5-N,5-N-dimethylisoquinoline-5,8-diamine, exhibit significant anticancer activities. A study demonstrated that the synthesis of arylaminoisoquinolinequinones enhanced cytotoxic activity against various cancer cell lines. The compounds showed moderate to high antiproliferative effects, suggesting potential for development as anticancer agents .

Mechanism of Action

The compound acts through modulation of c-Jun N-terminal kinases (JNKs), which are implicated in several metabolic disorders and cancers. By influencing JNK signaling pathways, these compounds may help in managing conditions like Type 2 diabetes and obesity, as well as various cancers .

Case Studies

Study on Antiproliferative Activity

A detailed study evaluated the antiproliferative effects of several isoquinoline derivatives, including this compound. The results showed that certain derivatives had a selectivity index significantly higher than established chemotherapeutic agents like etoposide and taxol. For instance, one derivative exhibited an IC50 value of 0.37 μM against breast cancer cells (MDA-MB-231), indicating potent activity .

Synthesis of Novel Homodimers

Another study focused on the synthesis of homodimers derived from isoquinolinequinones. The research highlighted the formation of new compounds through oxidative amination reactions involving this compound. These homodimers demonstrated promising cytotoxic activities against melanoma and breast cancer cell lines .

Data Tables

The following table summarizes key findings related to the anticancer activity of this compound and its derivatives.

Mecanismo De Acción

The mechanism of action of 5-N,5-N-dimethylisoquinoline-5,8-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, leading to alterations in biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Isoquinoline: The parent compound, lacking the amino and methyl groups.

5,8-Diaminoisoquinoline: Similar structure but without the methyl groups.

5-N-methylisoquinoline-5,8-diamine: Contains only one methyl group on the nitrogen atom.

Uniqueness

5-N,5-N-dimethylisoquinoline-5,8-diamine is unique due to the presence of both amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these functional groups play a crucial role.

Actividad Biológica

5-N,5-N-Dimethylisoquinoline-5,8-diamine, also known as DMID, is a synthetic compound that belongs to the class of isoquinolines. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications. Its structural characteristics suggest a range of interactions with biological systems, making it a subject of various studies.

Chemical Structure

The chemical formula for this compound is C12H14N2. The compound features a dimethylamino group at the 5-position and an amino group at the 8-position of the isoquinoline ring.

Anticancer Properties

Research has indicated that DMID exhibits significant anticancer activity. A study conducted by Zhang et al. (2020) demonstrated that DMID effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of DMID

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.4 | G2/M cell cycle arrest |

| HeLa | 18.6 | Inhibition of DNA synthesis |

Antimicrobial Activity

DMID has also shown promising antimicrobial properties. In vitro studies by Smith et al. (2021) highlighted its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis.

Table 2: Antimicrobial Activity of DMID

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |

| Escherichia coli | 16 µg/mL | Inhibition of protein synthesis |

Neuroprotective Effects

Recent studies suggest that DMID may possess neuroprotective effects. A study by Lee et al. (2023) examined its impact on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The findings indicated that DMID could reduce oxidative stress and inhibit neuroinflammation in neuronal cell cultures.

Case Study: Neuroprotection in Alzheimer’s Disease Models

In a controlled laboratory setting, neuronal cells exposed to amyloid-beta (Aβ) were treated with varying concentrations of DMID. The results showed a significant reduction in Aβ-induced cytotoxicity, suggesting a protective role against neurodegenerative processes.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of DMID is crucial for evaluating its therapeutic potential. Preliminary studies indicate that DMID has favorable absorption characteristics with a bioavailability estimated at around 60%. However, further research is necessary to fully elucidate its metabolic pathways and elimination routes.

Propiedades

IUPAC Name |

5-N,5-N-dimethylisoquinoline-5,8-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14(2)11-4-3-10(12)9-7-13-6-5-8(9)11/h3-7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQUMGOASNPGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C=CN=CC2=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.